Butylamine, 4-(benzyloxy)-3-[(benzyloxy)methyl]-
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Overview
Description
4-(Benzyloxy)-3-[(benzyloxy)methyl]-1-butanamine is an organic compound characterized by the presence of benzyloxy groups attached to a butanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-[(benzyloxy)methyl]-1-butanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 4-(benzyloxy)benzaldehyde with a suitable amine, followed by reduction to yield the desired butanamine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-[(benzyloxy)methyl]-1-butanamine can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzyloxy derivatives.
Scientific Research Applications
4-(Benzyloxy)-3-[(benzyloxy)methyl]-1-butanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-[(benzyloxy)methyl]-1-butanamine involves its interaction with specific molecular targets. The benzyloxy groups may facilitate binding to enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyloxybenzaldehyde
- N-(Benzyloxy)methanamine
- Potassium 4-(benzyloxy)phenyltrifluoroborate
Uniqueness
4-(Benzyloxy)-3-[(benzyloxy)methyl]-1-butanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dual benzyloxy groups provide versatility in chemical modifications and potential interactions with biological targets .
Properties
Molecular Formula |
C19H25NO2 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
4-phenylmethoxy-3-(phenylmethoxymethyl)butan-1-amine |
InChI |
InChI=1S/C19H25NO2/c20-12-11-19(15-21-13-17-7-3-1-4-8-17)16-22-14-18-9-5-2-6-10-18/h1-10,19H,11-16,20H2 |
InChI Key |
MUYABDPHCJCLOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CCN)COCC2=CC=CC=C2 |
Origin of Product |
United States |
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